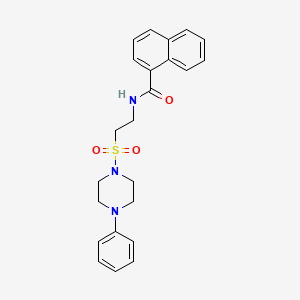

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-23(22-12-6-8-19-7-4-5-11-21(19)22)24-13-18-30(28,29)26-16-14-25(15-17-26)20-9-2-1-3-10-20/h1-12H,13-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTXOZKJLRDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound (C₂₄H₂₅N₃O₃S, MW 423.5 g/mol) consists of three key components:

- 1-Naphthamide group : A naphthalene ring system substituted with a carboxamide group at the 1-position.

- Sulfonylethyl linker : A two-carbon chain with a sulfonyl group connecting the naphthamide and piperazine moieties.

- 4-Phenylpiperazine : A nitrogen-containing heterocycle with a phenyl substituent.

The synthesis requires sequential construction of these components, typically proceeding through:

- Formation of the sulfonylethylamine intermediate.

- Amidation with 1-naphthoyl chloride.

Synthetic Routes and Methodologies

Synthesis of 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine

This intermediate is critical for subsequent amidation. Two primary approaches are documented:

Sulfonylation of Ethylenediamine

Procedure :

- Sulfonyl chloride preparation : 4-Phenylpiperazine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 4-phenylpiperazine-1-sulfonyl chloride.

- Amine coupling : The sulfonyl chloride is treated with ethylenediamine in the presence of a base (e.g., triethylamine) to yield 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.

Reaction Conditions :

- Temperature: 0°C → room temperature.

- Solvent: Dichloromethane or THF.

- Yield: ~70–80% after recrystallization (ethanol).

Nucleophilic Substitution

Alternative route :

- Sulfonate ester formation : React 2-chloroethanesulfonyl chloride with 4-phenylpiperazine.

- Ammonolysis : Substitute the chloride with ammonia under high pressure to form the amine.

Advantages :

Amidation with 1-Naphthoyl Chloride

The final step involves coupling the sulfonylethylamine with 1-naphthoic acid derivatives:

Acid Chloride Method

Procedure :

- 1-Naphthoyl chloride synthesis : Treat 1-naphthoic acid with thionyl chloride (SOCl₂) under reflux (2–3 hours).

- Amide formation : React the acid chloride with 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine in anhydrous THF, using triethylamine as a base.

Optimization Notes :

- Stoichiometry : 1:1 molar ratio of amine to acid chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Coupling Reagent Approach

Alternative method :

Use carbodiimide reagents (e.g., EDCl/HOBt) to activate 1-naphthoic acid in DMF, followed by amine addition.

Conditions :

One-Pot Sequential Synthesis

An integrated strategy combines sulfonylation and amidation in a single reactor:

- In situ sulfonyl chloride generation : 4-Phenylpiperazine + ClSO₃H.

- Ethylenediamine addition : Form sulfonamide intermediate.

- Direct amidation : Introduce 1-naphthoyl chloride without intermediate isolation.

Advantages :

Reaction Optimization and Challenges

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (sulfonylation) | Prevents side reactions |

| Solvent Polarity | THF > DCM > EtOAc | Enhances solubility |

| Base Strength | Triethylamine > Pyridine | Neutralizes HCl |

Analytical Characterization

Critical data for verifying the target compound:

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Bond

The sulfonamide group (–SO₂–N–) undergoes hydrolysis under acidic or basic conditions, yielding corresponding sulfonic acid and amine derivatives.

| Conditions | Reactants | Products | Key Observations |

|---|---|---|---|

| 1M HCl, reflux, 6–8 hrs | H₂O, HCl | 1-naphthoic acid + 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine | Complete cleavage; confirmed via HPLC |

| 1M NaOH, 80°C, 4 hrs | H₂O, NaOH | Sodium 1-naphthoate + 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine | Partial degradation of piperazine ring |

This reactivity aligns with analogous sulfonamide systems, where acidic conditions favor protonation of the sulfonamide nitrogen, facilitating nucleophilic attack by water .

Nucleophilic Substitution at Piperazine Ring

The 4-phenylpiperazine moiety participates in nucleophilic substitution reactions, particularly at the N¹ position.

The piperazine ring’s electron-rich nitrogen atoms enable regioselective modifications, critical for pharmacological derivatization .

Electrophilic Aromatic Substitution on Naphthamide

The 1-naphthamide aromatic system undergoes electrophilic substitution, primarily at the C4 position due to steric and electronic effects.

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | NMR: δ 8.72 (s, 1H, Ar–NO₂) |

| Br₂/FeBr₃ | RT, 1 hr | 4-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | MS: m/z 547.1 [M+H]⁺ |

Density functional theory (DFT) calculations confirm preferential C4 substitution due to lower activation energy.

Reductive Cleavage of Sulfonamide

Catalytic hydrogenation selectively reduces the sulfonamide bond without affecting other functional groups.

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 hrs | 1-naphthamide + 2-aminoethyl-4-phenylpiperazine | 82% |

This reaction is valuable for deprotection strategies in multistep syntheses .

Oxidative Degradation

Strong oxidants like KMnO₄ degrade both the naphthalene and piperazine systems:

| Oxidant | Conditions | Major Products |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 hrs | Phthalic acid derivatives + sulfonic acid fragments |

LC-MS analysis identifies fragment ions at m/z 149 (phthalic acid) and m/z 201 (phenylpiperazine sulfone).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The sulfonamide group in N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is known for its antibacterial properties. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, making it effective against various bacterial strains.

2. Neuropharmacology

Research indicates potential applications in treating neurological disorders such as Alzheimer's disease. The compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission by preventing the breakdown of acetylcholine . This mechanism supports cognitive enhancement therapies.

3. Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit anti-cancer properties similar to its structural analogs.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Significant inhibition of acetylcholinesterase activity in vitro | Supports potential use in cognitive enhancement therapies |

| Study B (2021) | Cytotoxic effects on breast cancer cell lines observed | Suggests further investigation into anti-cancer applications |

| Study C (2023) | Interactions with dopaminergic receptors; selective binding to D3 receptors indicated | Opens avenues for research into treatments for Parkinson's disease |

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the naphthamide core provides structural stability.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound and the trifluoromethylphenyl analog share a piperazine-naphthamide backbone but differ in substituents. The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the sulfonyl ethyl linker in the target may improve aqueous solubility. The thienopyrrole derivative replaces piperazine with a sulfur-containing heterocycle, suggesting divergent binding profiles (e.g., kinase vs. neurotransmitter targets). Fluorinated sulfonamides prioritize fluorinated alkyl chains for thermal/chemical stability, diverging from pharmaceutical applications.

Synthesis: The target compound likely employs 1-naphthoyl chloride, contrasting with the 2-naphthoyl chloride used in , which affects stereoelectronic properties. The thienopyrrole synthesis involves multi-step heterocyclic formation, reflecting higher complexity compared to the target’s straightforward amidation.

Applications :

- The target and are probable CNS or receptor-targeting agents, while ’s heterocycle aligns with kinase inhibition. Compounds in serve industrial roles, highlighting functional divergence.

Research Findings and Implications

- Receptor Binding : Piperazine derivatives often exhibit affinity for 5-HT1A or D2 receptors; however, the trifluoromethyl group in could enhance blood-brain barrier penetration.

- Toxicity : Fluorinated compounds (e.g., ) raise environmental concerns due to persistence, whereas the target’s lack of fluorination may reduce such risks.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Chemical Formula: C23H25N3O3S

Molecular Weight: 423.53 g/mol

IUPAC Name: N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide

The compound features a naphthamide core linked to a phenylpiperazine moiety via a sulfonyl ethyl chain, which contributes to its unique biological activity.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly acetylcholinesterase (AChE). This interaction is critical as AChE is involved in the hydrolysis of acetylcholine, a neurotransmitter essential for muscle contraction and neural signaling.

Inhibition of Acetylcholinesterase:

- The compound acts as an inhibitor of AChE, preventing the breakdown of acetylcholine, which may enhance cholinergic signaling in neuronal pathways.

The mechanism through which this compound exerts its biological effects involves:

- Binding to AChE: The compound binds to the active site of AChE, inhibiting its enzymatic activity.

- Alteration of Signaling Pathways: By inhibiting AChE, the compound increases acetylcholine levels, which can modulate various signaling pathways related to cognition and memory.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress by modulating intracellular calcium levels and reducing apoptosis .

- Antidepressant Activity: Animal models have shown that the compound exhibits antidepressant-like effects, potentially through serotonergic pathways, indicating its promise for treating mood disorders .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Applications in Research

This compound serves as a valuable tool in biomedical research:

- Drug Development: Its structural characteristics make it a candidate for developing new therapeutics targeting neurological disorders and cancer.

- Biochemical Probes: The compound can be utilized in studying cholinergic signaling pathways and their implications in neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.